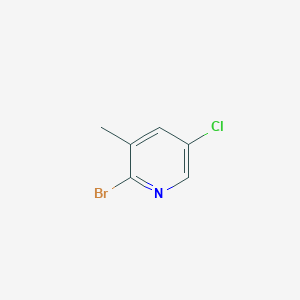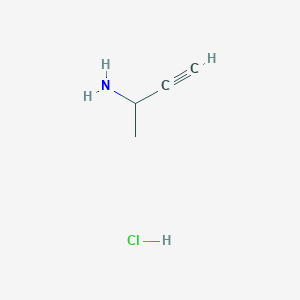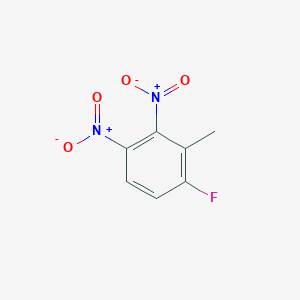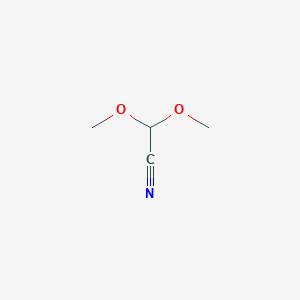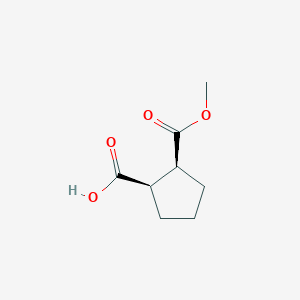
Z-3-Amino-propenal
Overview
Description
Z-3-Amino-propenal: is an organic compound with the molecular formula C3H5NO . It is characterized by the presence of an amino group attached to a propenal structure. This compound is known for its light yellow solid form and is typically stored in a freezer to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aldol Condensation: One common method for synthesizing Z-3-Amino-propenal involves the aldol condensation of acetaldehyde with ammonia. This reaction typically requires a basic catalyst and is conducted under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production: Industrially, this compound can be produced through the catalytic hydrogenation of acrolein in the presence of ammonia.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Z-3-Amino-propenal can undergo oxidation reactions to form corresponding oxo compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound typically yields amino alcohols. Sodium borohydride is a common reducing agent used in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products
Oxidation: Oxo compounds.
Reduction: Amino alcohols.
Substitution: Substituted derivatives.
Scientific Research Applications
Chemistry
- Z-3-Amino-propenal is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology
- In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with biological molecules .
Medicine
- This compound has been investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biochemical pathways .
Industry
Mechanism of Action
The mechanism by which Z-3-Amino-propenal exerts its effects involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds and participate in various chemical reactions, influencing the activity of enzymes and other proteins. This interaction can modulate biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-propionaldehyde: Similar in structure but lacks the double bond present in Z-3-Amino-propenal.
3-Amino-acrolein: Similar but differs in the position of the amino group.
2-Amino-propenal: Similar but differs in the position of the double bond.
Uniqueness
Properties
IUPAC Name |
(Z)-3-aminoprop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO/c4-2-1-3-5/h1-3H,4H2/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRYVFBKCBUURB-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CN)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\N)\C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60515145, DTXSID901313768 | |
| Record name | (2Z)-3-Aminoprop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60515145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propen-1-ol, 3-imino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25186-34-9, 55135-67-6 | |
| Record name | (2Z)-3-Aminoprop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60515145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propen-1-ol, 3-imino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can we influence the rate of proton transfer in Z-3-Amino-propenal?
A1: The research highlights the possibility of modulating the proton transfer rate in this compound by placing it within an optical or nanoplasmonic cavity. [] This leverages the principle of strong light-matter coupling. Depending on the chosen cavity mode polarization direction, the energy barrier for proton transfer can be either increased by 10-20% or decreased by approximately 5%. [] This suggests a promising avenue for controlling chemical reactions at a fundamental level using light.
Q2: What computational methods were used to study proton transfer in this compound within the cavity?
A2: The researchers employed advanced quantum electrodynamics (QED) methods to investigate this phenomenon. [] Specifically, they utilized quantum electrodynamics coupled cluster theory and quantum electrodynamical density functional theory. [] These sophisticated computational techniques allow for the accurate simulation and prediction of molecular behavior in the presence of strong light-matter interactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,4-Dimethylphenoxy)methyl]oxirane](/img/structure/B1338632.png)


![Pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B1338638.png)

